molecular formula C13H10O4 B14695709 4-Methyl-2-oxo-2H-1-benzopyran-7-yl prop-2-enoate CAS No. 35544-21-9

4-Methyl-2-oxo-2H-1-benzopyran-7-yl prop-2-enoate

Cat. No.: B14695709
CAS No.: 35544-21-9
M. Wt: 230.22 g/mol
InChI Key: CEFSMFJSUMPTLQ-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2H-1-benzopyran-7-yl prop-2-enoate is a chemical compound with the molecular formula C13H10O4. It belongs to the class of organic compounds known as coumarins, which are characterized by a benzopyran ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl prop-2-enoate typically involves the condensation of 4-methylumbelliferone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2H-1-benzopyran-7-yl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-2-oxo-2H-1-benzopyran-7-yl prop-2-enoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl prop-2-enoate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxo-2H-1-benzopyran-7-yl prop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

35544-21-9

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) prop-2-enoate

InChI

InChI=1S/C13H10O4/c1-3-12(14)16-9-4-5-10-8(2)6-13(15)17-11(10)7-9/h3-7H,1H2,2H3

InChI Key

CEFSMFJSUMPTLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=C

Origin of Product

United States

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